molecular formula C22H20N4O5S B2491731 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 941884-07-7

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Cat. No. B2491731
CAS RN: 941884-07-7
M. Wt: 452.49
InChI Key: XOFRYVYHXCVLTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The compound's synthesis typically involves multi-step reactions, starting from basic aromatic compounds, incorporating various functional groups through reactions like condensation, cyclization, and acylation. For example, the synthesis of related pyrazole and pyran derivatives has been achieved through three-component condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, demonstrating the complexity and versatility of synthetic routes for such compounds (Shestopalov et al., 2003).

Molecular Structure Analysis

X-ray diffraction analysis is pivotal for establishing the molecular and crystal structure of these compounds, revealing their conformation, bond lengths, and angles. For instance, studies have confirmed nonplanar molecules with intermolecular hydrogen bonding forming extensive network structures, which are critical for understanding the molecule's reactivity and interaction capabilities (Şahin et al., 2011).

Chemical Reactions and Properties

The reactivity of such compounds can involve various chemical transformations, including nucleophilic substitution reactions, addition reactions, and more, influenced by the electronic nature of the functional groups present. For example, reactions involving hydrazine hydrate indicate the flexibility of such compounds to undergo chemical modifications (Asegbeloyin et al., 2014).

Scientific Research Applications

Synthesis and Antitumor Activity

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide and related compounds have been synthesized and characterized for their potential antitumor activities. Research indicates that these compounds exhibit promising antitumor activities against various cancer cell lines, such as hepatocellular carcinoma (HepG2), leukemia, renal cancer, and prostate cancer, suggesting their potential as therapeutic agents in cancer treatment (Gomha, Edrees, & Altalbawy, 2016). Additionally, these compounds have shown remarkable activity toward leukemia (RPMI-8226), renal cancer (UO-31), and prostate cancer (DU-145) cell lines with GI50 values indicating their potency (Insuasty, Chamizo, Muñoz, Tigreros, Quiroga, Abonía, Nogueras, & Cobo, 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c1-29-15-5-3-14(4-6-15)26-20(16-10-32-11-17(16)25-26)24-22(28)21(27)23-9-13-2-7-18-19(8-13)31-12-30-18/h2-8H,9-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFRYVYHXCVLTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.